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Compound of Interest

Compound Name: 3-Cyclopropyl-1H-indene

Cat. No.: B15416488 Get Quote

A comparative analysis of 1H-indene and its 3-methyl and 3-phenyl analogs reveals distinct

spectroscopic signatures that provide valuable insights into their molecular architecture. While

experimental data for 3-cyclopropyl-1H-indene remains elusive in publicly available literature,

a detailed examination of these closely related compounds offers a predictive framework for its

characterization.

This guide presents a side-by-side spectroscopic comparison of 1H-indene, 3-methyl-1H-

indene, and 3-phenyl-1H-indene, leveraging data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The compiled data,

presented in comprehensive tables, highlights the influence of substituents at the 3-position on

the spectral properties of the indene core.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-indene and its selected

analogs. These values have been compiled from various spectral databases and literature

sources.

Compound Molecular Formula Molecular Weight ( g/mol )

1H-Indene C₉H₈ 116.16

3-Methyl-1H-indene C₁₀H₁₀ 130.19

3-Phenyl-1H-indene C₁₅H₁₂ 192.26
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Table 1: Molecular Formulas and Molecular Weights

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)

1H-Indene

7.47 (d), 7.40 (d), 7.26 (t), 7.19

(t), 6.88 (dd), 6.55 (dd), 3.39 (t)

[1]

Data not readily available in

summarized format

3-Methyl-1H-indene
Specific assignments not

readily available

Referenced in literature but

specific peak list not found[2]

3-Phenyl-1H-indene Data not readily available Data not readily available

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Compound Key IR Absorptions (cm⁻¹)

1H-Indene

3067 (C-H stretch, aromatic), 1728 (C=O stretch

- potential impurity or overtone), 1627 (C=C

stretch), 1604 (C=C stretch, aromatic), 703 (C-H

bend, aromatic)

3-Methyl-1H-indene Data not readily available

3-Phenyl-1H-indene
Vapor Phase IR available, specific peaks not

listed

Table 3: Infrared (IR) Spectroscopic Data

Compound Mass Spectrum (m/z)

1H-Indene 116 (M+), 115, 89, 63[3]

3-Methyl-1H-indene 130 (M+), 115, 129, 128, 127[2]

3-Phenyl-1H-indene
208 (M+ of indanone analog), 180, 152, 131,

103[4]

Table 4: Mass Spectrometry (MS) Data
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Experimental Protocols
The data presented in this guide is typically acquired using standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher. Samples are typically dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). For

¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is

generally from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid

samples, a thin film is prepared by placing a drop of the compound between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet

or as a mull. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for

separation and purification. In the EI source, the sample molecules are bombarded with a

beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The

resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and

detected.

Visualizing Structural Relationships and Analytical
Workflow
To better understand the relationship between the discussed compounds and the process of

their analysis, the following diagrams are provided.
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1H-Indene

3-Cyclopropyl-1H-indeneSubstitution at C3

3-Methyl-1H-indeneSubstitution at C3

3-Phenyl-1H-indeneSubstitution at C3
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Caption: Structural relationship of 3-substituted indenes to the parent 1H-indene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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